Sodium p-(dimethylamino)benzenediazonium sulphite

Description

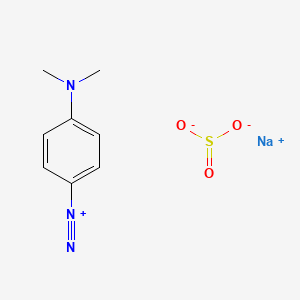

Sodium p-(dimethylamino)benzenediazonium sulphite (CAS: Refer to synonyms in ) is an azo compound characterized by a diazonium group (–N₂⁺) linked to a benzene ring substituted with a dimethylamino group (–N(CH₃)₂) and a sulfonate (–SO₃⁻) moiety. It is also known as Sodium 4'-(dimethylamino)azobenzene-4-sulfonate, Tropaeolin D, or p-((p-(Dimethylamino)phenyl)azo)benzenesulfonic acid sodium salt. This compound is synthesized via diazotization reactions, where aromatic amines are treated with nitrous acid (HNO₂) to form diazonium salts, followed by sulfonation or sulfite reduction processes. Its applications span dye manufacturing, analytical chemistry (as a pH indicator), and pharmaceutical synthesis intermediates.

Properties

CAS No. |

60413-01-6 |

|---|---|

Molecular Formula |

C8H10N3NaO3S |

Molecular Weight |

251.24 g/mol |

IUPAC Name |

sodium;4-(dimethylamino)benzenediazonium;sulfite |

InChI |

InChI=1S/C8H10N3.Na.H2O3S/c1-11(2)8-5-3-7(10-9)4-6-8;;1-4(2)3/h3-6H,1-2H3;;(H2,1,2,3)/q2*+1;/p-2 |

InChI Key |

NAYNURVZEDVTDN-UHFFFAOYSA-L |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[N+]#N.[O-]S(=O)[O-].[Na+] |

Related CAS |

24564-52-1 (Parent) |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Sodium p-(dimethylamino)benzenediazonium sulphite is used in organic synthesis for the preparation of azo dyes, pharmaceutical intermediates, and other organic compounds. Biology: It is employed in biochemical studies to label and track biomolecules. Medicine: The compound is used in the development of diagnostic agents and therapeutic drugs. Industry: It finds applications in the production of pigments, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which sodium p-(dimethylamino)benzenediazonium sulphite exerts its effects involves the transfer of the diazonium group to various substrates. The diazonium group acts as an electrophile, reacting with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.

Comparison with Similar Compounds

Azo Dyes and Sulfonated Aromatic Compounds

Sodium p-(dimethylamino)benzenediazonium sulphite belongs to the azo dye family, sharing structural similarities with compounds like Tropaeolin OO and Methyl Orange. Key distinctions include:

Unlike Methyl Orange, this compound’s dimethylamino group enhances electron-donating effects, stabilizing the azo linkage and altering its reactivity in redox environments.

Diazonium Salts and Sulphite Derivatives

Diazonium salts such as Benzenediazonium sulfate (CAS: 615-50-9) and p-Phenylenediamine sulfate (CAS: 2545-79-1) share the diazonium group but differ in substituents and stability:

- Reactivity: this compound’s sulfonate group improves water solubility, unlike hydrophobic benzenediazonium sulfates used in coupling reactions.

- Synthetic Utility : This compound is employed in Fischer indole synthesis (e.g., Zolmitriptan production), whereas simpler diazonium salts like aniline sulfate (CAS: 542-16-5) are precursors for azo pigments.

- Safety Profile: Diazonium compounds are generally thermally unstable, but the sulfonate group in this compound reduces explosive tendencies compared to non-sulfonated analogs.

Sulfonated Surfactants

While structurally distinct, sodium sulfosuccinate (e.g., Docusate sodium, CAS: 577-11-7) shares the sulfonate functionality. Key contrasts include:

Chemical Reactions Analysis

Azo Coupling Reactions

This compound acts as an electrophilic coupling agent, reacting with nucleophiles like phenols, aromatic amines, and alkoxides to form azo dyes . The p-dimethylamino group enhances electron density, increasing reactivity in electrophilic substitution.

Reaction Mechanism

-

Formation of diazonium ion : The diazonium group (-N₂⁺) is generated via acid-catalyzed nitrosation .

-

Nucleophilic attack : The coupling partner (e.g., β-naphthol) attacks the diazonium ion, forming an azo compound .

-

Stabilization : The azo linkage (-N=N-) is stabilized by resonance .

Sandmeyer-Type Substitution Reactions

The diazonium group undergoes substitution with halides (Cl⁻, Br⁻, I⁻), hydroxide (OH⁻), or cyanide (CN⁻) using copper(I) or copper(II) catalysts .

Key Reactions

-

Halogenation : Reaction with CuCl yields p-(dimethylamino)benzene chloride .

-

Cyanation : Reaction with KCN produces p-(dimethylamino)benzonitrile .

Reduction Reactions

The diazonium group is reduced to an aniline derivative using reagents like H₂S or Sn/HCl . For example, reduction with Sn/HCl produces p-dimethylaminobenzenamine .

Photodediazoniation

Under UV irradiation, the diazonium salt undergoes heterolytic cleavage to form a triplet-state p-dimethylaminophenyl cation, which reacts with solvents or additives. In acetone, this produces p-dimethylaminobenzene derivatives .

Product Formation

-

Solid-state photolysis : Yields a 1:1 adduct with phosphorus pentafluoride (PF₅) in PF₆⁻ salts .

-

Solution photolysis : Generates radical intermediates, leading to byproducts like diphenyl derivatives .

Kinetic and Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying sodium p-(dimethylamino)benzenediazonium sulphite to ensure high purity?

- Methodological Answer : The synthesis requires careful preparation under controlled conditions. For example, dissolving p-dimethylaminobenzaldehyde in a cooled mixture of sulfuric acid and water (65:35 v/v) with ferric chloride as a catalyst ensures stability during diazotization. Fresh preparation is critical due to the compound’s instability; the solution should be used within 7 days to avoid degradation . Synonyms and structural analogs (e.g., sodium 4-(dimethylamino)azobenzene-4'-sulfonate) must be verified to prevent misidentification during synthesis .

Q. How should this compound be handled and stored to maintain experimental integrity?

- Methodological Answer : The compound is sensitive to heat and moisture. Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to strong acids or bases, as sulfite groups can react to release SO₂ gas, altering reactivity . Precipitates or color changes indicate degradation; discard such batches immediately .

Q. What are the distinguishing chemical properties of the sulfite group in this compound compared to sulfate analogs?

- Methodological Answer : The sulfite ion (SO₃²⁻) acts as a reducing agent in redox reactions, unlike the sulfate ion (SO₄²⁻), which is oxidation-resistant. For instance, sodium sulfite reduces iodine to iodide in solution (NaHSO₃ + I₂ → NaHSO₄ + 2HI) . This redox activity impacts experimental design, particularly in titrations or catalytic studies where sulfite’s reducing capacity must be accounted for .

Advanced Research Questions

Q. How can interference from amines or urea be mitigated when using this compound in hydrazine detection assays?

- Methodological Answer : Traditional p-dimethylaminobenzaldehyde methods suffer from interference by amines and urea. To optimize specificity, pre-treatment steps such as ion-exchange chromatography or derivatization with selective chelators (e.g., ninhydrin for amines) are recommended. Calibration curves using Beer’s law (e.g., for permanganate-based detection) improve accuracy in hydrazine quantification .

Q. What redox mechanisms govern the sulfite group’s behavior in catalytic or environmental remediation studies?

- Methodological Answer : The sulfite ion undergoes stepwise oxidation to sulfate (SO₄²⁻) via intermediates like dithionite (S₂O₄²⁻). In acidic conditions, it reacts with zinc to form sodium dithionite (4NaHSO₃ + Zn → Na₂S₂O₄ + Na₂SO₃ + ZnSO₃ + 2H₂O), a reaction leveraged in reductive degradation of pollutants . Electrochemical studies should monitor pH-dependent redox potentials to avoid side reactions .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Stability assays reveal rapid decomposition at pH > 8 or temperatures >25°C. For kinetic studies, buffered solutions (pH 4–6) and refrigeration are essential. UV-Vis spectroscopy can track degradation via absorbance shifts at 450–500 nm, correlating with diazonium group decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.